molecular formula C15H13IO3 B454992 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438221-75-1

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B454992
CAS RN: 438221-75-1
M. Wt: 368.17g/mol
InChI Key: QAVPZAFVHDMJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes . It has a molecular weight of 368.17g/mol .


Molecular Structure Analysis

The molecular formula of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is C15H13IO3 . The InChI code is 1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 .


Physical And Chemical Properties Analysis

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a powder at room temperature .

Scientific Research Applications

Synthesis of Isotopically Labeled Compounds

Efficient synthesis techniques have been developed for isotopically labeled compounds, such as [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde, which is a probe used in the synthesis of biologically relevant molecules. This process highlights the chemical's utility in molecular imaging through the introduction of a ^13C label via a linear synthesis from specific precursors, showcasing its role in advanced organic synthesis and imaging applications (Collins et al., 2016).

Green Synthesis of Schiff Bases

The green synthesis approach has been employed to prepare Schiff bases of 4-hydroxy-3-methoxybenzaldehyde using various aromatic amines. This method emphasizes the importance of designing chemical reactions that reduce or eliminate the generation of hazardous substances. High performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry techniques were developed for the qualitative study of these bases, indicating the compound's role in eco-friendly synthesis methods (Chigurupati et al., 2017).

Synthesis of Gigantol

In the synthesis of Gigantol, a compound synthesized through a series of reactions starting from 3,5-dihydroxybenzoate and 4-hydroxy-3-methoxybenzaldehyde, this compound serves as a critical intermediate. The process involves benzylation, methylation, reduction, bromination, and Wittig-Horner reaction, demonstrating its utility in complex organic synthesis and the production of biologically active compounds (Song Hong-rui, 2012).

Catalytic Applications

The compound has been utilized in the synthesis of molybdenum(VI) complexes with significant catalytic applications. These complexes have been tested as catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating the compound's role in the development of efficient and reusable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Antioxidant Activity

Research into halogenated derivatives of vanillin, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, has been conducted to evaluate their antioxidant activity. These studies highlight the potential of structurally related compounds in the development of antioxidants, which are crucial for mitigating oxidative stress in biological systems (Rijal et al., 2022).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVPZAFVHDMJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.